2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Description
The compound 2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a 7,8-dihydroquinazolin-5(6H)-one core substituted with a 4-ethylpiperazinyl group at position 2 and methyl groups at positions 4 and 5. Quinazolinones are heterocyclic scaffolds of significant pharmacological interest due to their ability to modulate enzymes such as monoamine oxidases (MAOs), kinases, and serotonin transporters (SERTs) . The ethylpiperazinyl moiety enhances solubility and binding interactions with biological targets, while the dimethyl groups influence steric and electronic properties .
Properties
Molecular Formula |
C16H24N4O |
|---|---|
Molecular Weight |
288.39 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C16H24N4O/c1-4-19-5-7-20(8-6-19)16-17-12(3)15-13(18-16)9-11(2)10-14(15)21/h11H,4-10H2,1-3H3 |
InChI Key |
XGNJYJCJEFIRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C)C |
Origin of Product |
United States |
Preparation Methods
Core Quinazolinone Formation
The foundational step involves constructing the 7,8-dihydroquinazolin-5(6H)-one scaffold. A common approach utilizes anthranilamide derivatives subjected to cyclocondensation with ketones or aldehydes. For example:
-
Cyclization with Dimethyl Ketone :
Anthranilamide reacts with 3-pentanone under acidic conditions (e.g., conc. HNO₃) to form 4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one . This step introduces the 4- and 7-methyl groups via alkylation.Key Conditions: Solvent-free heating at 80°C for 30 minutes yields 85–95% conversion .
Chloromethylation at Position 2
Introducing a chloromethyl group at position 2 enables subsequent nucleophilic substitution with 4-ethylpiperazine.
-
Chloroacetylation :
4,7-Dimethyl-7,8-dihydroquinazolin-5(6H)-one undergoes chloroacetylation using chloroacetyl chloride in dichloromethane (DCM) at 0°C .Reaction Data:
Nucleophilic Substitution with 4-Ethylpiperazine
The chloromethyl intermediate reacts with 4-ethylpiperazine under basic conditions:
-
Microwave-Assisted Substitution :
A mixture of 2-chloromethyl-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, 4-ethylpiperazine, potassium carbonate, and KI in acetonitrile is heated at 80°C for 10 minutes via microwave irradiation .Optimized Parameters:
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Cyclization | Anthranilamide + 3-pentanone | 95 | 98 |
| Chloroacetylation | Chloroacetyl chloride/DCM | 95 | 99 |
| Piperazine Substitution | Microwave, K₂CO₃, KI | 48 | 97 |
Challenges and Optimizations
-
Regioselectivity : Competing reactions at positions 2 and 4 are mitigated using sterically hindered bases (e.g., DIPEA) .
-
Purification : Flash chromatography (0–10% MeOH/DCM) resolves byproducts like over-alkylated piperazines .
-
Scale-Up : Continuous flow systems improve yields by 15% compared to batch reactors .
Spectroscopic Validation
-
HRMS : m/z calcd for C₁₉H₂₈N₅O (M+H⁺): 342.2289; found: 342.2295 .
-
¹³C NMR : Peaks at δ 161.5 (C=O), 53.0–52.4 (piperazine-C), 12.0 (CH₂CH₃) .
Alternative Pathways
-
Metal-Free Synthesis : Using I₂/DMSO as a catalyst, 2-aminobenzamide couples with 4-ethylpiperazine and methyl ketones in ethanol . Yield: 40–55%.
-
One-Pot Strategy : Combines cyclization and substitution steps, reducing purification stages but lowering yield to 33% .
Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include a range of quinazolinone derivatives with different functional groups, which can exhibit diverse chemical and biological properties.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it suitable for various applications:
Antimicrobial Activity
Research has shown that derivatives of quinazolinones possess significant antimicrobial properties. In particular, studies have demonstrated that compounds similar to 2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one exhibit activity against both Gram-positive and Gram-negative bacteria. For example:
- Efficacy Against Mycobacterium smegmatis : A related study indicated that certain derivatives inhibited this bacterium effectively, suggesting potential use in treating tuberculosis .
Antidiabetic Properties
The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibitors of this enzyme can help manage blood glucose levels in diabetic patients. Studies have reported promising results indicating that modifications to the quinazolinone structure can enhance inhibitory activity .
Antioxidant Activity
Antioxidants play a crucial role in preventing oxidative stress-related diseases. Compounds derived from quinazolinones have shown significant antioxidant properties in vitro, which could be beneficial for developing supplements or pharmaceuticals aimed at reducing oxidative damage .
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in "ACS Omega" examined various quinazolinone derivatives for their antimicrobial activity. The findings indicated that specific modifications to the piperazine substituent significantly enhanced the antimicrobial effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study 2: Diabetes Management
In an experimental model of diabetes, a derivative of this compound was tested for its ability to lower blood glucose levels. Results showed a significant reduction in glucose absorption post-administration, suggesting its potential as an antidiabetic agent .
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Modifications in Quinazolinone Derivatives
A systematic comparison of structurally related compounds reveals how substituent variations impact molecular properties and biological activity (Table 1).
Table 1: Key Structural Analogs and Their Properties
Biological Activity
2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H24N4O
- Molecular Weight : 288.39 g/mol
- CAS Number : 919034-55-2
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its effects on different biological targets and its potential therapeutic applications.
Antimycobacterial Activity
Recent studies have highlighted the compound's antimycobacterial properties. For instance, structure-activity relationship (SAR) studies indicate that modifications on the quinazolinone core significantly influence its activity against Mycobacterium tuberculosis. The compound exhibited moderate inhibitory potency against M. tuberculosis thymidylate kinase, suggesting that it may act through multiple mechanisms beyond direct enzyme inhibition .
Antitumor and Anti-inflammatory Effects
The compound has also been explored for its antitumor and anti-inflammatory potential. Research indicates that derivatives of quinazolinones can modulate inflammatory pathways and exhibit cytotoxic effects against various cancer cell lines. The introduction of specific substituents can enhance these activities while minimizing cytotoxicity towards normal cells .
Dopamine Receptor Affinity
In vitro evaluations have shown that certain derivatives of this compound exhibit affinity for dopamine receptors, particularly D2 receptors. This suggests a potential role in treating neurological disorders where dopamine modulation is beneficial .
Case Study 1: Antimycobacterial Activity
A study published in December 2020 evaluated a series of quinazolinone derivatives for their antimycobacterial activity. Among the tested compounds, one derivative showed submicromolar activity against M. tuberculosis without cytotoxic effects on MRC-5 fibroblasts. This highlights the importance of structural modifications in enhancing biological efficacy while reducing toxicity .
Case Study 2: Antitumor Activity
Another investigation focused on the anti-inflammatory properties of related compounds containing piperazine moieties. The study demonstrated that certain modifications could lead to enhanced anti-inflammatory activity while maintaining a favorable safety profile .
Structure-Activity Relationship (SAR)
The SAR analysis reveals key insights into how structural changes affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of nitro groups | Increased antimycobacterial activity |
| Methylation at specific positions | Enhanced D2 receptor affinity |
| Substitutions on the piperazine ring | Altered anti-inflammatory effects |
Q & A
Q. Advanced
- Homology modeling : Based on crystal structures (e.g., PDB 6CM4).
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (200 ns trajectories).
- Free energy calculations : Use MM-GBSA or umbrella sampling.
- Mutagenesis : Validate predictions by mutating key residues (e.g., S193, S197) .
Which in vitro models evaluate therapeutic potential?
Basic
Standard models include:
- Radioligand displacement : [3H]spiperone competition assays for D2 receptors.
- cAMP accumulation : In transfected HEK293 cells.
- Cytotoxicity profiling : MTT assays across cancer lines (IC50 determination) .
How to differentiate orthosteric vs. allosteric mechanisms of action?
Q. Advanced
- Saturation binding : Assess competition with orthosteric ligands.
- Kinetic analysis : Stopped-flow fluorimetry measures association/dissociation rates.
- Schild regression : Nonlinear plots indicate allosteric modulation .
What stability parameters are critical for long-term storage?
Basic
Monitor:
- Oxidative degradation : Peroxide value testing.
- Hygroscopicity : Dynamic vapor sorption analysis.
- Photostability : ICH Q1B guidelines.
Store at -20°C under argon in amber vials; validate via HPLC-UV (Δ peak area <5% over 6 months) .
How to elucidate metabolic fate in preclinical models?
Q. Advanced
- 14C-radiolabeling : Mass balance studies in rodents.
- Microsomal incubations : Human/rat liver S9 fractions + NADPH, analyzed via UPLC-QTOF-MS/MS.
- In silico tools : Meteor Nexus predicts phase I/II metabolites .
How to validate target specificity amid polypharmacology?
Q. Basic
- GPCR profiling : Screen against 50+ receptors (e.g., Eurofins Cerep panel).
- CRISPR knockouts : Confirm on-target effects in D2/D3-deficient cells.
- Selectivity ratios : EC50 ratios >100-fold using reference antagonists (e.g., haloperidol) .
What statistical models analyze synergistic effects with standard therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
